Desloratadina

Descripción general

Descripción

Iso Desloratadine, also known as Desloratadine EP Impurity B, is a chemical compound with the molecular formula C19H19ClN2. It is an impurity of Desloratadine, a nonsedating-type histamine H1-receptor antagonist. Desloratadine is an active metabolite of Loratadine, commonly used to treat allergic reactions such as rhinitis and urticaria .

Aplicaciones Científicas De Investigación

Iso Desloratadine has several scientific research applications, including:

Biology: Iso Desloratadine is studied for its potential biological activities and interactions with various biological targets.

Mecanismo De Acción

Target of Action

Iso Desloratadine, a second-generation nonsedating antihistamine, primarily targets the H1 receptors . These receptors are found in various tissues throughout the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The binding affinity of Iso Desloratadine for H1 receptors is among the highest of all antihistamines .

Mode of Action

Iso Desloratadine competes with free histamine for binding at H1 receptors . By binding to these receptors, Iso Desloratadine blocks the action of endogenous histamine, which can lead to temporary relief of negative symptoms associated with allergies, such as nasal congestion and watery eyes .

Biochemical Pathways

Iso Desloratadine affects the biochemical pathways involved in the allergic response. It inhibits the binding of pyrilamine to brain H1 receptors and has a tendency for distributing to specific immune-regulatory tissues . This action reduces the release of anti-inflammatory cytokines and other mediators involved in the early and late phases of the allergic response .

Pharmacokinetics

The pharmacokinetics of Iso Desloratadine involves its absorption, distribution, metabolism, and excretion (ADME). It is the major active metabolite of loratadine, a second-generation histamine . The body’s exposure to active metabolites is much higher with loratadine, but much lower with Iso Desloratadine . Iso Desloratadine and its active metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .

Result of Action

The molecular and cellular effects of Iso Desloratadine’s action involve the inhibition of a range of inflammatory mediators in addition to exerting potent H1-receptor antagonism . This results in the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Iso Desloratadine. For instance, it has been found that different aqueous matrices (HCO3−, NO3−, and humic acid) have varying degrees of influence on the degradation of antihistamines . Furthermore, Iso Desloratadine and its active metabolites might inhibit immune-mediated allergic inflammation through the hypothalamic-pituitary-adrenal (HPA) axis .

Análisis Bioquímico

Biochemical Properties

Iso Desloratadine interacts with the histamine H1 receptor, preventing many of histamine’s adverse effects . It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms .

Cellular Effects

Iso Desloratadine has inhibitory effects on allergic inflammatory cells and on the elaboration of mediators, such as cytokines, chemokines, and adhesion molecules, that are responsible for orchestrating the systemic allergic inflammatory response to allergen exposure . It also reduces phorbol 12-myristate 13-acetate secretagogue-stimulated mast cell release of interleukin (IL)-3, IL-6, TNF-α, and granulocyte-macrophage colony-stimulating factor (GMCSF) by 32.1, 32.6, 64.5, and 27.8%, respectively .

Molecular Mechanism

Iso Desloratadine exerts its effects at the molecular level by binding to the histamine H1 receptor . This binding interaction inhibits the action of histamine, leading to relief from allergic symptoms .

Temporal Effects in Laboratory Settings

The effects of Iso Desloratadine have been observed over time in laboratory settings. It has been shown to provide significant relief of symptoms of seasonal and perennial allergic rhinitis at trough concentrations 24 hours after administration, which is consistent with the long half-life and prolonged H1 receptor occupancy of desloratadine .

Dosage Effects in Animal Models

In animal models, the effects of Iso Desloratadine vary with different dosages. It has been shown that the clearance (Vmax/Km) values for CYP3A4 were 135.7 μl/min/mg protein for loratadine disappearance and 12.25 μl/min/mg protein for desloratadine formation .

Metabolic Pathways

Iso Desloratadine is involved in metabolic pathways that include N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 followed by deconjugation (rapid, nonenzymatic hydrolysis of the N-glucuronide) .

Transport and Distribution

Iso Desloratadine is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . It does not affect important drug transport molecules, such as P-glycoprotein and organic anion transport polypeptide .

Métodos De Preparación

Iso Desloratadine can be synthesized through various methods. One common method involves the decarboethoxylation of Loratadine using sodium hydroxide or potassium hydroxide in an alcohol solvent . This process involves contacting Loratadine with a mixture of a weak inorganic base and sodium or potassium hydroxide, followed by isolation of the product . Industrial production methods often involve similar processes but are optimized for larger scale production and may include additional purification steps to ensure the quality and purity of the final product .

Análisis De Reacciones Químicas

Iso Desloratadine undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Iso Desloratadine can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Comparación Con Compuestos Similares

Iso Desloratadine is similar to other compounds in the Desloratadine family, such as:

Desloratadine: The parent compound, used as an antihistamine.

Desloratadine Related Compound A: Another impurity of Desloratadine with a slightly different structure.

Desloratadine Related Compound F: A certified reference material used in quality control.

What sets Iso Desloratadine apart is its specific structure and the role it plays as an impurity in Desloratadine formulations. Its presence and concentration can impact the efficacy and safety of the final pharmaceutical product, making it an important compound for quality control and research .

Actividad Biológica

Iso Desloratadine is a second-generation antihistamine derived from loratadine, primarily used for the treatment of allergic conditions. Its biological activity is characterized by its selective antagonism of the histamine H1 receptor, leading to various pharmacological effects that mitigate allergic symptoms.

Iso Desloratadine functions as a selective H1-antagonist , inhibiting the binding of histamine to its receptors. This action prevents the adverse effects associated with histamine release, such as itching, sneezing, and nasal congestion. The compound also exhibits anti-inflammatory properties, influencing several biochemical pathways:

- Histamine Release Inhibition : It inhibits the release of histamine from mast cells and basophils upon allergen exposure.

- Cytokine Modulation : Iso Desloratadine reduces the secretion of pro-inflammatory cytokines like IL-4 and IL-13, which are pivotal in allergic responses.

- Eosinophil Activity : It has been shown to inhibit eosinophil chemotaxis and adhesion to endothelial cells, which are critical processes in allergic inflammation .

Pharmacokinetics

Iso Desloratadine is metabolized from loratadine and reaches steady-state concentrations after approximately five doses with a half-life of 24-27 hours. Notably, its absorption is unaffected by food intake, making it convenient for daily use .

Efficacy in Allergic Rhinitis and Urticaria

Iso Desloratadine has demonstrated significant efficacy in clinical trials for allergic rhinitis and chronic idiopathic urticaria. A meta-analysis indicated that desloratadine improves total nasal symptom scores significantly compared to placebo, with a standardized mean difference (SMD) of -0.66 (95% CI: -0.91 to -0.42; p < 0.001) for nasal obstruction .

Case Studies

Several case studies highlight the effectiveness of Iso Desloratadine:

- Study on Allergic Rhinitis : In a randomized controlled trial involving patients with seasonal allergic rhinitis, a single 5 mg dose provided rapid relief of symptoms within hours, sustained over 24 hours .

- Chronic Idiopathic Urticaria : Patients treated with Iso Desloratadine reported significant reductions in pruritus and improvement in quality of life metrics, demonstrating its utility beyond seasonal allergies .

Comparative Efficacy

Iso Desloratadine has been compared with other antihistamines such as fexofenadine and levocetirizine. It was found to be at least 50-fold more potent in vitro than loratadine and exhibited superior binding affinity at the H1 receptor compared to other agents in its class .

| Antihistamine | Potency (in vitro) | Indications |

|---|---|---|

| Iso Desloratadine | 50-fold > Loratadine | Allergic rhinitis, urticaria |

| Fexofenadine | Moderate | Allergic rhinitis |

| Levocetirizine | Moderate | Allergic rhinitis |

Safety Profile

Iso Desloratadine is generally well tolerated, with minimal side effects reported in clinical trials. It does not cross the blood-brain barrier significantly, reducing the risk of sedation—a common issue with first-generation antihistamines . Adverse events are rare and typically mild, including headaches and gastrointestinal discomfort .

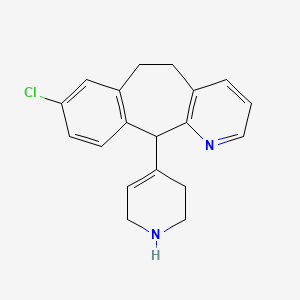

Propiedades

IUPAC Name |

13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSCCBORDDPTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183198-49-4 | |

| Record name | 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desloratadine Related Compound B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.